6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one
Overview
Description
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a nitro group at the 6th position and a keto group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted pyridopyrimidines, and other functionalized compounds that retain the core pyridopyrimidine structure.
Scientific Research Applications
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one include other pyridopyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[3,4-d]pyrimidin-4-one: Another derivative with potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-nitro-3H-pyrido[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O3/c12-7-5-1-4(11(13)14)2-8-6(5)9-3-10-7/h1-3H,(H,8,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPSZKFGZXAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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